Fluoren-9-ol, 2,4,7-trichloro-
Description
Significance of Fluorene (B118485) Derivatives in Contemporary Chemical Research
Fluorene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention due to their unique chemical, physical, and biological properties. ontosight.ai Their rigid, planar structure and rich electron system make them ideal building blocks for a wide array of functional materials and bioactive molecules. acs.org In materials science, fluorene-based polymers are prized for their excellent thermal stability and photophysical properties, leading to their use in organic light-emitting diodes (OLEDs) and perovskite solar cells. ontosight.ai The ability to functionalize the fluorene core at various positions allows for the fine-tuning of its electronic and optical characteristics. ontosight.aimdpi.com
Beyond materials, fluorene derivatives have been investigated for their potential pharmacological applications, including anti-inflammatory, anti-tumor, and antibacterial activities. ontosight.ai The versatility of the fluorene scaffold has established it as a privileged structure in medicinal chemistry and drug discovery programs. nih.gov
Overview of Halogenated Fluorene Scaffolds in Organic Synthesis
The introduction of halogen atoms onto the fluorene backbone represents a powerful strategy for modulating the molecule's properties. Halogenation can significantly alter the electronic nature, reactivity, and steric profile of the fluorene scaffold. murdoch.edu.au In organic synthesis, halogenated fluorenes serve as versatile intermediates, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex molecular architectures. vulcanchem.com
The presence of halogens, particularly chlorine, can enhance the electron-accepting properties of the fluorene system, which is a desirable trait in the design of materials for organic electronics. researchgate.net Furthermore, the specific placement of halogen atoms can direct further chemical transformations and influence the solid-state packing of the molecules, which in turn affects their bulk material properties. The study of halogenated scaffolds is a crucial aspect of understanding structure-property relationships in functional organic molecules. acs.org
Research Trajectories and Future Directions for 2,4,7-Trichlorofluoren-9-ol
While specific research on Fluoren-9-ol, 2,4,7-trichloro- is limited, its structure suggests several potential avenues for future investigation. The trichlorinated substitution pattern is expected to impart distinct electronic and reactive properties compared to its non-halogenated or less-chlorinated counterparts.
A primary research trajectory would involve the full characterization of this compound, including its photophysical and electrochemical properties. The three electron-withdrawing chlorine atoms likely lower the energy levels of the frontier molecular orbitals, which could be advantageous for applications in electron-transporting materials.
Another area of interest is its potential as a synthetic intermediate. The hydroxyl group at the 9-position can be a site for further functionalization, while the chlorine atoms could be subjected to nucleophilic aromatic substitution or participate in various cross-coupling reactions, opening pathways to novel, highly functionalized fluorene derivatives. The steric and electronic effects of the chlorine atoms could also be harnessed to control the stereochemical outcome of reactions at the C9 position.
Future research may also explore its potential biological activity. The lipophilicity and electronic profile conferred by the chlorine atoms could lead to interactions with biological targets that are distinct from other fluorene derivatives.
Detailed Research Findings
Due to the limited specific data available for Fluoren-9-ol, 2,4,7-trichloro-, this section presents hypothesized synthetic routes and properties based on established chemical principles and data from closely related compounds.
A plausible synthetic route to Fluoren-9-ol, 2,4,7-trichloro- involves a two-step process starting from 9-fluorenone (B1672902). The first step would be the chlorination of the 9-fluorenone core to yield 2,4,7-trichloro-9H-fluoren-9-one. ontosight.ai This intermediate would then be reduced to the target alcohol, Fluoren-9-ol, 2,4,7-trichloro-.
Hypothesized Synthesis of Fluoren-9-ol, 2,4,7-trichloro-
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 9H-Fluoren-9-one | Chlorine, Lewis Acid Catalyst | 2,4,7-Trichloro-9H-fluoren-9-one |
| 2 | 2,4,7-Trichloro-9H-fluoren-9-one | Sodium borohydride (B1222165) or Lithium aluminum hydride | Fluoren-9-ol, 2,4,7-trichloro- |
The properties of Fluoren-9-ol, 2,4,7-trichloro- are expected to be influenced significantly by the three chlorine atoms. The table below outlines some of the anticipated characteristics.
Predicted Properties of Fluoren-9-ol, 2,4,7-trichloro-
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₃H₇Cl₃O | Based on its chemical structure. vulcanchem.com |
| Molecular Weight | 297.56 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely higher than Fluoren-9-ol | Increased molecular weight and potential for altered crystal packing due to chlorine atoms. |
| Solubility | Low in water, soluble in organic solvents | Consistent with polycyclic aromatic hydrocarbons. nih.gov |
| Acidity of C9-OH | Potentially increased compared to Fluoren-9-ol | The electron-withdrawing nature of the chlorine atoms could stabilize the corresponding alkoxide. |
| Reactivity | The hydroxyl group can be oxidized back to a ketone or undergo substitution. The aromatic rings are deactivated towards electrophilic substitution but may be susceptible to nucleophilic substitution. | The chlorine atoms are electron-withdrawing, affecting the reactivity of the aromatic system. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7012-25-1 |
|---|---|
Molecular Formula |
C13H7Cl3O |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2,4,7-trichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H7Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H |
InChI Key |
RJKUVYVIWKUUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for Fluoren 9 Ol, 2,4,7 Trichloro and Its Functionalized Derivatives
Established Synthetic Routes and Reaction Conditions for 2,4,7-Trichlorofluoren-9-ol
The synthesis of 2,4,7-Trichlorofluoren-9-ol is logically achieved through a two-step process: the regioselective chlorination of a suitable fluorene (B118485) precursor, most commonly 9-fluorenone (B1672902), followed by the reduction of the carbonyl group to a hydroxyl group. The initial precursor, 9-fluorenone, is commercially available and can be synthesized by the oxidation of fluorene. The chlorination step is critical for establishing the 2,4,7-substitution pattern, and the subsequent reduction is a standard transformation in organic chemistry.
The halogenation of the fluorene core is a key step in producing precursors for compounds like 2,4,7-trichlorofluoren-9-ol. Electrophilic aromatic substitution is the primary mechanism for introducing halogen atoms onto the benzene (B151609) rings. The conditions for these reactions can be tuned to control the degree and regioselectivity of halogenation. While direct multi-chlorination can lead to mixtures of isomers, specific strategies can favor certain patterns.
For instance, oxidative bromination of fluorene has been achieved with high conversion and selectivity using a sodium bromide and hydrogen peroxide system in the presence of sulfuric acid. tandfonline.com A similar oxidative chlorination approach can be envisioned. The presence of the deactivating ketone group at the 9-position in 9-fluorenone directs electrophilic substitution primarily to the meta positions (such as 2 and 7). Achieving the 2,4,7-trichloro substitution pattern likely requires forcing conditions or a multi-step sequence involving a directing group. The synthesis of related compounds, such as halogenated diamine fluorenes, has been accomplished by reacting 9-fluorenone with halogenated anilines using a solid super-acid catalyst. google.com
Table 1: Representative Halogenation Conditions for Fluorene
| Halogenating Agent/System | Substrate | Key Conditions | Product(s) | Reference |
| NaBr / H₂O₂ / H₂SO₄ | Fluorene | EDC solvent, Room Temp, 10h | 2-Bromofluorene | tandfonline.com |
| NaBr / H₂O₂ / H₂SO₄ | Fluorene | EDC solvent, Room Temp, 6h | 2,7-Dibromofluorene | tandfonline.com |
| Br₂ | Fluorene | N/A | Mixture of brominated products | tandfonline.com |
Note: This table illustrates general halogenation strategies applicable to the fluorene core.
The introduction of a hydroxyl group at the 9-position of a fluorene derivative is most commonly and efficiently achieved through the reduction of the corresponding 9-fluorenone. The C9 position is a benzylic carbon, making the carbonyl group susceptible to reduction by various reagents.
This transformation is a standard procedure in organic synthesis. For example, 9-fluorenone can be reduced to 9-hydroxyfluorene (fluorenol) using reagents like zinc or hypophosphorous acid–iodine. wikipedia.org In laboratory settings, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are frequently used for this purpose. The choice of reducing agent depends on the presence of other functional groups in the molecule. The reduction is typically high-yielding. Biological methods have also been reported, where bacterial strains can reduce 9-fluorenone to 9-hydroxyfluorene. ebi.ac.uk In the context of synthesizing 2,4,7-Trichlorofluoren-9-ol, the precursor would be 2,4,7-trichloro-9-fluorenone, which would be reduced to the target alcohol.
Advanced Functionalization Techniques for Fluoren-9-ol, 2,4,7-trichloro-
Once 2,4,7-trichlorofluoren-9-ol is synthesized, its structure can be further modified to create derivatives with tailored properties. The chlorine atoms on the aromatic rings and the hydroxyl group at the 9-position serve as handles for advanced functionalization.
The chlorine substituents on the 2,4,7-trichlorofluorene scaffold are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis and materials science.
Palladium-catalyzed reactions are particularly prominent. For instance, halogenated 9,9-dialkylfluorenes can be coupled with aryl Grignard reagents in a palladium-catalyzed reaction to form ter- and quater-phenyls. rsc.org The unique electronic and steric properties of the fluorene moiety have also led to its use in designing effective phosphine (B1218219) ligands for organometallic reactions like the Buchwald–Hartwig, Sonogashira, and Suzuki couplings. mdpi.com These reactions could be applied to 2,4,7-trichlorofluoren-9-ol to replace the chlorine atoms with alkyl, aryl, or alkynyl groups, thereby modulating the electronic and photophysical properties of the molecule. C-H activation is another powerful strategy, where transition metals like palladium, rhodium, or iridium can functionalize C-H bonds directly, often directed by a nearby functional group. acs.org
Table 2: Examples of Transition-Metal Catalyzed Reactions on Fluorenes
| Reaction Type | Catalyst System | Substrates | Purpose | Reference |
| Suzuki Coupling | Pd catalyst, phosphine ligand | Halogenated fluorene, boronic acid | Aryl-aryl C-C bond formation | mdpi.com |
| Sonogashira Coupling | Pd catalyst, phosphine ligand | Halogenated fluorene, terminal alkyne | Aryl-alkynyl C-C bond formation | mdpi.com |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand | Halogenated fluorene, amine | Aryl-nitrogen bond formation | mdpi.com |
| Grignard Coupling | Pd catalyst | Halogenated 9,9-dialkylfluorene, aryl Grignard | Aryl-aryl C-C bond formation | rsc.org |
| C(sp²)-H Activation | Pd catalyst | 2-iodobiphenyls, α-diazoesters | Tandem C-H activation/carbenoid insertion | acs.orgacs.org |
To avoid potential metal contamination in final products, particularly for electronic applications, metal-free synthetic methods have gained significant attention. researchgate.net These approaches often rely on cascade or radical processes to build molecular complexity.
An efficient metal-free [3+3] benzannulation of Morita–Baylis–Hillman carbonates with 1-indanylidenemalononitrile has been developed to deliver multi-substituted fluorene and fluorenone compounds in high yields. rsc.org Another strategy involves a metal-free cascade radical cyclization of 1,6-enynes with aldehydes, which forms one C(sp²)-C(sp²) and two C(sp²)-C(sp³) bonds in a single operation to produce tricyclic fluorene derivatives. rsc.org These methods showcase the potential to construct or modify the fluorene skeleton without the use of transition metals.
The 9-position of the fluorene scaffold is known to be particularly reactive and susceptible to oxidation. mdpi.com To improve the long-term stability of fluorene-based materials, this position is often protected by two substituents, creating a 9,9-disubstituted fluorene. mdpi.com Starting from a fluoren-9-ol derivative like 2,4,7-trichlorofluoren-9-ol, the hydroxyl group can be used to direct the introduction of a second substituent at the C9 position.
For example, 9-(phenylethynyl)-9H-fluoren-9-ols can react with various nucleophiles like isatin (B1672199) imines or 7-azaindoles in the presence of a Lewis acid such as BF₃·OEt₂. researchgate.netnih.gov This reaction proceeds through a propargylic carbocation intermediate to yield highly functionalized 9,9-disubstituted fluorene derivatives. nih.gov This approach allows for the regioselective and controlled synthesis of sterically hindered and more stable fluorene structures, transforming the fluorenol into a versatile building block for more complex architectures.
Emerging Synthetic Strategies for Structurally Related Chlorofluorene Compounds
The synthesis of functionalized fluorene derivatives, including chlorinated analogs, is an area of significant research interest due to their wide range of applications. thieme-connect.de Recent strategies have focused on developing efficient and selective methods for the construction of these complex molecules. These emerging strategies often aim to improve reaction conditions, increase yields, and allow for the introduction of diverse functional groups.
One notable approach involves the use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), to catalyze reactions. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles in the presence of BF₃·OEt₂ has been shown to produce highly functionalized 9,9-disubstituted fluorene derivatives in excellent yields. rsc.org This method demonstrates the potential for creating a variety of substituted fluorenes through a common intermediate.
Furthermore, the development of one-pot synthesis methodologies is a key trend in modern organic chemistry, offering advantages in terms of efficiency and sustainability. researchgate.netmdpi.com These strategies often involve cascade reactions where multiple chemical transformations occur in a single reaction vessel, avoiding the need for isolation and purification of intermediates. While specific examples for the direct synthesis of 2,4,7-trichlorofluoren-9-ol using these emerging one-pot methods are not yet widely reported, the principles can be applied to the synthesis of its precursors or related chlorinated fluorene structures.
Epoxide ring-opening reactions are a powerful tool in organic synthesis for the stereoselective construction of complex molecules. mdpi.com These reactions involve the cleavage of the strained three-membered epoxide ring by a nucleophile, leading to the formation of 1,2-difunctionalized compounds. libretexts.org The regioselectivity and stereoselectivity of the ring-opening can be controlled by the reaction conditions, such as the use of acidic or basic catalysts, and the nature of the nucleophile. libretexts.orgjsynthchem.com
In the context of chlorofluorene synthesis, epoxide intermediates can serve as versatile building blocks. While direct examples of epoxide ring-opening for the synthesis of 2,4,7-trichlorofluoren-9-ol are not prevalent in the literature, the general principles of this methodology can be extrapolated. For instance, a hypothetical synthetic route could involve the epoxidation of a corresponding chlorinated fluorene alkene, followed by a regioselective ring-opening to introduce the hydroxyl group at the C9 position.
The choice of nucleophile in the ring-opening step is crucial for introducing desired functionality. A variety of nucleophiles, including amines, thiols, and halides, have been successfully employed in the ring-opening of epoxides, leading to a diverse range of products. beilstein-journals.org The reaction is typically an SN2 process, resulting in an inversion of stereochemistry at the site of nucleophilic attack. beilstein-journals.org
Table 1: Examples of Nucleophiles in Epoxide Ring-Opening Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines | Amino alcohols | beilstein-journals.org |
| Thiols | Thioalcohols | beilstein-journals.org |
| Halides (e.g., MgX₂) | Halohydrins | beilstein-journals.org |
| Water (Hydrolysis) | Diols | libretexts.org |
This table presents generalized examples of nucleophiles and the resulting product types from epoxide ring-opening reactions, illustrating the versatility of this synthetic strategy.
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and is widely used in organic synthesis to prepare α,β-unsaturated compounds. wikipedia.orgsci-hub.se
In the derivatization of chlorofluorene compounds, the Knoevenagel condensation can be employed to introduce new functional groups and extend the conjugation of the fluorene system. For example, a chlorinated fluorenone derivative could be reacted with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, to yield a fluorenylidene derivative.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), to avoid self-condensation of the carbonyl compound. wikipedia.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the chlorofluorenone. Subsequent dehydration leads to the formation of the α,β-unsaturated product. numberanalytics.com
Table 2: Components in a Typical Knoevenagel Condensation
| Reactant Type | Example | Role | Reference |
|---|---|---|---|
| Carbonyl Compound | Aldehyde or Ketone | Electrophile | wikipedia.orgsigmaaldrich.com |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate | Nucleophile precursor | wikipedia.orgsigmaaldrich.com |
This table outlines the general components involved in a Knoevenagel condensation, a versatile reaction for the derivatization of carbonyl-containing compounds like chlorinated fluorenones.
The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of derivatives, as both the carbonyl component and the active methylene compound can be varied. sci-hub.se This makes it a valuable tool for the synthesis of novel chlorofluorene derivatives with tailored electronic and photophysical properties.
Chemical Reactivity and Transformation Pathways of Fluoren 9 Ol, 2,4,7 Trichloro
Oxidation Reactions of the 9-Hydroxyl Group to Fluorenone Derivatives
The secondary alcohol moiety at the C-9 position of Fluoren-9-ol, 2,4,7-trichloro- is susceptible to oxidation to form the corresponding ketone, 2,4,7-trichlorofluoren-9-one. This transformation is a common and synthetically useful reaction for fluorenol derivatives. The oxidation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C-9 carbon. aiinmr.com
A variety of oxidizing agents can accomplish this conversion, though the choice of reagent may be influenced by the presence of the deactivating chloro-substituents on the aromatic ring. Mild and efficient methods are often preferred to avoid side reactions. For instance, aerobic oxidation using air in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to be effective for converting substituted 9H-fluorenes into their corresponding 9-fluorenones. researchgate.net This method is considered a green chemistry approach due to the use of air as the oxidant. researchgate.net
The general mechanism for such oxidations often involves the formation of an intermediate that facilitates the removal of the C-9 proton, followed by the collapse of the intermediate to form the carbonyl group. The presence of electron-withdrawing chlorine atoms can influence the reaction rate but generally does not prevent the oxidation.
| Oxidizing System | Reaction Conditions | Typical Efficacy for Halogenated Fluorenes |
|---|---|---|
| Air / KOH | Ambient temperature, THF solvent | High yields, suitable for scaled-up synthesis. researchgate.net |
| Chromium-based reagents (e.g., PCC, PDC) | Dichloromethane (DCM) solvent | Generally effective for secondary alcohols, though requires stoichiometric amounts and generates heavy metal waste. |
| Swern Oxidation (DMSO, oxalyl chloride, base) | Low temperature (-78 °C), DCM solvent | Mild conditions, suitable for sensitive substrates. |
| Dess-Martin Periodinane | Room temperature, DCM solvent | Mild, high-yielding, and avoids chromium waste. |
Nucleophilic and Electrophilic Substitution Reactions on the Fluorene (B118485) Ring System
The fluorene ring in 2,4,7-trichloro-9-fluorenol is heavily influenced by the electronic properties of the chlorine substituents. Halogens exhibit a dual electronic effect on aromatic rings: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect). youtube.comquora.com
Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgbyjus.com The three chlorine atoms on the fluorene skeleton strongly withdraw electron density via the sigma framework, making the ring less nucleophilic and thus significantly deactivated towards electrophilic attack compared to unsubstituted fluorene. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trichlorinated fluorene ring makes it a potential candidate for nucleophilic aromatic substitution, a reaction pathway that is typically difficult for electron-rich aromatic systems. For SNAr to occur, the ring must be substituted with strong electron-withdrawing groups, which is the case here. A strong nucleophile can attack one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack.
In addition to reactions on the ring, nucleophilic substitution can occur at the C-9 position. This typically proceeds through an SN1-type mechanism involving the formation of a stable 9-fluorenyl carbocation intermediate. pku.edu.cn The hydroxyl group can be protonated by an acid, followed by the loss of water to generate the carbocation, which is then attacked by a nucleophile. chegg.com The stability of this carbocation is enhanced by the delocalization of the positive charge over the fluorene ring system.
| Reaction Type | Key Factors for 2,4,7-trichloro-9-fluorenol | Expected Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strong deactivation by three -I chloro groups. libretexts.org Ortho-, para-directing effect from chloro groups. youtube.com | Reaction is highly disfavored. If forced, substitution would be directed to available ortho/para positions. |
| Nucleophilic Aromatic Substitution (SNAr) | Ring is electron-deficient due to chloro groups. Requires a strong nucleophile. | Feasible at the C-2, C-4, or C-7 positions, leading to displacement of a chloride ion. |
| Nucleophilic Substitution at C-9 | Formation of a stabilized 9-fluorenyl carbocation intermediate. pku.edu.cn | The -OH group can be replaced by other nucleophiles (e.g., methoxy, halides) under acidic conditions. chegg.com |
Mechanisms of C-C Bond Formation at Various Positions of the Fluorene Moiety
Carbon-carbon bond formation is a cornerstone of organic synthesis, and for a molecule like Fluoren-9-ol, 2,4,7-trichloro-, this can be achieved at either the halogenated positions on the ring or at the C-9 position.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the fluorene ring serve as handles for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura (using boronic acids or esters) and Sonogashira (using terminal alkynes) couplings are powerful methods for forming new C-C bonds at the site of a C-X (X=Cl, Br, I) bond. nih.govlibretexts.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond.
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
While C-Cl bonds are generally less reactive than C-Br or C-I bonds in these couplings, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate the reaction even with aryl chlorides. nih.gov This allows for the selective functionalization of the C-2, C-4, and C-7 positions, enabling the synthesis of complex fluorene-based architectures. rsc.org
Alkylation at the C-9 Position: The C-9 position is also a site for C-C bond formation. The proton at C-9 in the parent fluorene molecule is acidic (pKa ≈ 23 in DMSO) and can be removed by a strong base to form a nucleophilic carbanion. While the hydroxyl group at C-9 in Fluoren-9-ol prevents direct deprotonation at that carbon, functionalization can be achieved through other means, such as by first converting the alcohol to a better leaving group and then performing a substitution with a carbon nucleophile. Alternatively, base-catalyzed alkylation of the parent fluorene framework with alcohols can yield 9-monoalkylfluorene derivatives. researchgate.net
| Reaction | Position(s) | Mechanism Summary | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-2, C-4, C-7 | Pd(0)-catalyzed reaction with an organoboron reagent. nih.gov | Formation of biaryl structures or attachment of alkyl/vinyl groups. |
| Sonogashira Coupling | C-2, C-4, C-7 | Pd(0)/Cu(I)-cocatalyzed reaction with a terminal alkyne. libretexts.orgyoutube.com | Synthesis of arylalkynes and conjugated enynes. |
| Alkylation/Arylation | C-9 | SN1 reaction with organometallic reagents after converting -OH to a leaving group. | Introduction of alkyl or aryl substituents at the 9-position. |
Stability and Reactivity Considerations for Halogenated Hydroxylfluorene Compounds
The stability and reactivity of Fluoren-9-ol, 2,4,7-trichloro- are a direct consequence of its halogenated and hydroxylated structure.
Electronic Effects: The primary influence on the fluorene ring's reactivity is the strong inductive electron withdrawal (-I effect) by the three chlorine atoms. quora.com This effect significantly lowers the electron density of the aromatic π-system, which has several consequences:
Reduced Reactivity in EAS: As discussed, the ring is deactivated towards attack by electrophiles. libretexts.org
Enhanced Acidity: The electron-withdrawing nature of the chlorines stabilizes the conjugate base (alkoxide) formed upon deprotonation of the 9-hydroxyl group, making Fluoren-9-ol, 2,4,7-trichloro- more acidic than unsubstituted 9-fluorenol.
Increased Susceptibility to Nucleophilic Attack: The electron-poor ring is more susceptible to SNAr.
While the inductive effect is dominant, the resonance effect (+M effect) of the chlorine lone pairs, although weaker, is responsible for directing incoming electrophiles to ortho and para positions. youtube.com The interplay between these two opposing effects is a defining characteristic of halogen-substituted arenes. quora.comquora.com
Bond Stability: The C-Cl bonds on the aromatic ring are generally strong and chemically robust under normal conditions. However, they can be cleaved under specific catalytic conditions, such as in palladium-catalyzed cross-coupling reactions. The C-O bond of the hydroxyl group can be cleaved under acidic conditions, facilitating substitution reactions at the C-9 position. The fluorene skeleton itself is a rigid and planar structure that is thermally stable. The presence of multiple halogen atoms can also enhance the molecule's metabolic stability in certain biological contexts. britannica.com
| Structural Feature | Effect on Stability | Effect on Reactivity |
|---|---|---|
| Three Chlorine Atoms (-I > +M) | Increases overall chemical stability and resistance to oxidative degradation. | Deactivates ring to EAS, activates ring for SNAr, allows for cross-coupling reactions. libretexts.org |
| 9-Hydroxyl Group | Provides a site for hydrogen bonding. | Allows for oxidation to fluorenone and nucleophilic substitution via a carbocation. aiinmr.com |
| Fluorene Aromatic System | Confers high thermal stability due to aromaticity. | Acts as a nucleophile in EAS (though deactivated) and stabilizes intermediates at C-9. |
Advanced Spectroscopic and Structural Characterization of Fluoren 9 Ol, 2,4,7 Trichloro
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Fluoren-9-ol, 2,4,7-trichloro-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within the Fluoren-9-ol, 2,4,7-trichloro- structure. Lacking direct experimental data for this specific derivative, the following analyses are based on the known spectra of the parent compound, Fluoren-9-ol, and the well-established effects of chloro-substituents on aromatic systems. msu.edu
Proton NMR Chemical Shift Assignments and Spin Coupling Analysis
The ¹H NMR spectrum of Fluoren-9-ol, 2,4,7-trichloro- is predicted to be significantly different from that of its unsubstituted counterpart due to the influence of the three electron-withdrawing chlorine atoms. These substituents dramatically alter the electron density at the remaining aromatic protons, leading to changes in their chemical shifts and spin-spin coupling patterns.
The parent Fluoren-9-ol shows a complex aromatic region, but the trichloro- derivative would present a more simplified, albeit downfield-shifted, set of signals. The protons at positions 2, 4, and 7 are replaced by chlorine, leaving five aromatic protons (H-1, H-3, H-5, H-6, H-8), the methine proton (H-9), and the hydroxyl proton (-OH).
Predicted Chemical Shift Assignments:
H-1 and H-3: These protons are on the dichlorinated benzene (B151609) ring. The chlorine at C-2 will strongly deshield H-1 and H-3. The chlorine at C-4 will further deshield H-3. Due to their isolation, H-1 and H-3 are expected to appear as singlets, shifted significantly downfield into the δ 7.6-7.9 ppm range.
H-5, H-6, H-8: This set of three adjacent protons on the monochlorinated ring forms an AMX spin system. The chlorine at C-7 will deshield H-6 and H-8. H-5 is expected to be the most upfield of this group.
H-9: The methine proton at C-9, adjacent to the hydroxyl group, is expected to appear as a singlet around δ 5.6-5.8 ppm.
-OH: The hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 2.0-4.0 ppm.
Spin Coupling Analysis: The substitution pattern breaks the symmetry of the fluorene (B118485) core and simplifies the coupling.
The coupling between H-1 and H-3 would be a four-bond meta-coupling, which is typically very small (0-1 Hz) and may not be resolved, leading to their appearance as singlets.
In the H-5, H-6, H-8 system, H-8 would be a doublet coupled to H-6 (³JHH ≈ 8-9 Hz). H-5 would be a doublet coupled to H-6 (³JHH ≈ 8-9 Hz). H-6 would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-8.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | ~7.8 | s (singlet) | - |
| H-3 | ~7.7 | s (singlet) | - |
| H-5 | ~7.4 | d (doublet) | ³J(H5-H6) ≈ 8-9 |
| H-6 | ~7.3 | t (triplet) | ³J(H6-H5) ≈ 8-9, ³J(H6-H8) ≈ 8-9 |
| H-8 | ~7.6 | d (doublet) | ³J(H8-H6) ≈ 8-9 |
| H-9 | ~5.7 | s (singlet) | - |
| -OH | Variable (e.g., ~2.5) | br s (broad singlet) | - |
Carbon-13 NMR Characterization
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For Fluoren-9-ol, 2,4,7-trichloro-, thirteen distinct signals are expected, as the substitution pattern removes all molecular symmetry. The chemical shifts are influenced by both the electronegativity of the substituents and resonance effects.
The most significant effects are the direct attachments of chlorine, which cause a substantial downfield shift for C-2, C-4, and C-7. Other carbons are affected to a lesser degree. The parent Fluoren-9-ol has aromatic signals between ~120-146 ppm and a C-9 signal around 75 ppm. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-1 | ~126 | CH |
| C-2 | ~132 | C-Cl (Deshielded) |
| C-3 | ~129 | CH |
| C-4 | ~134 | C-Cl (Deshielded) |
| C-4a | ~142 | Quaternary |
| C-4b | ~147 | Quaternary |
| C-5 | ~121 | CH |
| C-6 | ~128 | CH |
| C-7 | ~131 | C-Cl (Deshielded) |
| C-8 | ~125 | CH |
| C-8a | ~140 | Quaternary |
| C-9 | ~74 | CH-OH |
| C-9a | ~149 | Quaternary |
Comparative NMR Studies with Analogous Fluorene Derivatives
Comparing the predicted NMR data of Fluoren-9-ol, 2,4,7-trichloro- with the experimental data of the parent Fluoren-9-ol highlights key structural differences. nih.govchemicalbook.com
Carbon-13 NMR: The parent Fluoren-9-ol, due to its C₂ᵥ symmetry, shows only seven carbon signals (five aromatic and two aliphatic). In contrast, the 2,4,7-trichloro derivative lacks any symmetry, resulting in thirteen unique carbon signals. The most diagnostic feature is the appearance of three distinct C-Cl signals in the deshielded region of the aromatic spectrum (δ 130-135 ppm), which are absent in the parent compound.
Vibrational Spectroscopic Investigations: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a unique "fingerprint" for the compound.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of Fluoren-9-ol, 2,4,7-trichloro- are dominated by vibrations characteristic of its key functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch of the C9-H bond will be found in the 2850-2950 cm⁻¹ region.
C=C Stretch: Aromatic ring stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
C-Cl Stretch: The most diagnostic new feature compared to the parent compound will be the appearance of strong C-Cl stretching bands in the 850-600 cm⁻¹ region. The presence of multiple C-Cl bonds will likely result in several strong absorptions in this area.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Spectroscopy Method |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad | IR |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | IR, Raman |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | IR, Raman |
| C-O Stretch | 1150-1050 | Strong | IR |
| C-Cl Stretch | 850-600 | Strong | IR, Raman |
Analysis of Molecular Fingerprints for Structural Elucidation
The C-H out-of-plane (oop) bending vibrations, which occur between 900-675 cm⁻¹, are particularly sensitive to the substitution pattern on the aromatic rings. The pattern of these bands can definitively distinguish between different isomers. For the 2,4,7-trichloro derivative:
The dichlorinated ring has two isolated hydrogens (H-1 and H-3), which would give rise to characteristic strong bands in the 900-860 cm⁻¹ region.
The monochlorinated ring has three adjacent hydrogens (H-5, H-6, H-8), which would produce a strong absorption band typically found around 780-740 cm⁻¹.
The combination of these specific C-H oop bands, along with the strong C-Cl stretching absorptions, creates a unique and unambiguous molecular fingerprint, allowing for the confident structural elucidation of Fluoren-9-ol, 2,4,7-trichloro-.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Absorption Maxima Analysis
Specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values for Fluoren-9-ol, 2,4,7-trichloro- are not available in the reviewed literature. A detailed analysis of its electronic transitions (e.g., π → π* or n → π*) cannot be performed without this data.
Influence of Substituents on Electronic Absorption Properties
While it is known that chloro substituents on an aromatic framework typically induce a bathochromic (red) shift in the absorption maxima due to their electron-withdrawing inductive effects and electron-donating resonance effects, a quantitative analysis of their specific influence on the Fluoren-9-ol scaffold at the 2, 4, and 7 positions is not possible without empirical spectral data.
X-ray Crystallography and Solid-State Structural Elucidation
A solved crystal structure for Fluoren-9-ol, 2,4,7-trichloro- has not been deposited in crystallographic databases. Therefore, a discussion of its solid-state characteristics is not possible.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The presence and nature of intermolecular interactions, such as O-H···O hydrogen bonds from the alcohol group or potential C-H···Cl, C-H···π, or Cl···Cl interactions, cannot be confirmed or analyzed without crystallographic data.
Hirshfeld Surface Analysis for Supramolecular Synthons
A Hirshfeld surface analysis, which is contingent on the availability of a crystal structure, cannot be conducted. Consequently, the visualization and quantification of intermolecular contacts and the identification of key supramolecular synthons are not feasible.
Computational Investigations of Fluoren 9 Ol, 2,4,7 Trichloro
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of molecules like Fluoren-9-ol, 2,4,7-trichloro-. worldscientific.com DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties.
Optimization of Molecular Geometry and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For halogenated fluorene (B118485) derivatives, this is typically achieved using DFT methods. A common and effective approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a split-valence basis set, such as 6-31G(d,p) or 6-311+G(d,p). worldscientific.comsemanticscholar.org The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution around the halogen atoms and the hydroxyl group.
The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. scm.com This is confirmed by ensuring there are no imaginary vibrational frequencies, which would indicate a transition state or a higher-order saddle point. researchgate.net For Fluoren-9-ol, 2,4,7-trichloro-, key structural parameters of interest would include the C-Cl, C-O, O-H, and various C-C bond lengths, as well as the planarity of the fluorene backbone. The substitution pattern of the three chlorine atoms and the hydroxyl group can induce slight distortions in the benzene (B151609) ring's hexagonal structure. semanticscholar.org
Below is a representative table of optimized geometrical parameters for a related halogenated phenol, 2,6-dichloro-4-fluoro phenol, calculated using the B3LYP/6-311+G(d,p) method, illustrating the type of data obtained from such calculations. semanticscholar.org
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C2 | 1.405 | C6-C1-C2 | 117.07 |
| C1-C6 | 1.401 | C1-C2-C3 | 121.73 |
| C2-C3 | 1.385 | C2-C3-C4 | 119.01 |
| C3-C4 | 1.379 | C3-C4-C5 | 122.01 |
| C4-C5 | 1.381 | C4-C5-C6 | 118.99 |
| C5-C6 | 1.389 | C5-C6-C1 | 121.19 |
| C1-O | 1.359 | C2-C1-O | 120.48 |
| O-H | 0.962 | C1-O-H | 108.90 |
| C2-Cl | 1.745 | C1-C2-Cl | 118.84 |
| C6-Cl | 1.745 | C3-C2-Cl | 119.43 |
| C4-F | 1.353 | C3-C4-F | 118.99 |
Calculation of Frontier Molecular Orbitals (HOMO and LUMO)
The following table presents representative HOMO-LUMO data for a series of substituted indeno[1,2-b]fluorene derivatives, which are structurally related to fluorene, illustrating how different substituents modulate the frontier orbital energies. mdpi.com
| Compound Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| -F | -5.83 | -3.47 | 2.36 |
| -H | -5.71 | -3.41 | 2.30 |
| -OMe | -5.41 | -3.26 | 2.15 |
| -NPh2 | -5.11 | -3.18 | 1.93 |
Theoretical Prediction of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-visible absorption spectra of organic molecules. researchgate.netresearchgate.net By applying TD-DFT to the optimized geometry of Fluoren-9-ol, 2,4,7-trichloro-, it is possible to simulate its absorption spectrum. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. diva-portal.org
The choice of functional and basis set is again critical, with range-separated hybrid functionals like CAM-B3LYP often providing more accurate predictions for charge-transfer excitations, which can be relevant in substituted aromatic systems. researchgate.net The calculations can also be performed in the presence of a solvent using continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. worldscientific.com For Fluoren-9-ol, 2,4,7-trichloro-, the π-π* transitions of the fluorene system would be of primary interest, and the substitution pattern would be expected to cause shifts in the absorption bands compared to the parent fluorene molecule.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For a molecule like Fluoren-9-ol, 2,4,7-trichloro-, these methods can be used to study various potential reactions, such as oxidation, reduction, or substitution reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. copernicus.org
The calculation of transition state geometries and their corresponding activation energies provides quantitative insights into the feasibility and kinetics of a reaction pathway. nih.gov Methods like DFT (e.g., B3LYP) are commonly employed to locate transition states. Once a transition state is found, its identity is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. copernicus.org For halogenated aromatic compounds, studies have focused on mechanisms of substitution and degradation, providing a framework for how similar reactions involving Fluoren-9-ol, 2,4,7-trichloro- could be investigated. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Stability
While quantum mechanics calculations are excellent for studying the properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational stability and dynamics of a molecule in a condensed phase, such as in a solvent or a biological environment. nih.govresearchgate.net
For Fluoren-9-ol, 2,4,7-trichloro-, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system over a period of time. researchgate.net This allows for the exploration of the molecule's conformational landscape and the assessment of the stability of different conformations. Key aspects to investigate would be the flexibility of the fluorene ring system and the rotational freedom around the C-O bond of the hydroxyl group. The simulations can also provide information on the hydration shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules. nih.gov
Comparative Computational Analysis with Related Halogenated Fluorene Structures
A powerful approach in computational chemistry is the comparative analysis of a series of related compounds. By systematically varying the substitution pattern on the fluorene scaffold and calculating the resulting changes in electronic and structural properties, a deeper understanding of structure-property relationships can be developed.
For Fluoren-9-ol, 2,4,7-trichloro-, a comparative study could involve other chlorinated fluorenols with different numbers or positions of chlorine atoms, or comparison with other halogen (F, Br, I) substituted fluorenols. Such studies can reveal trends in properties like the HOMO-LUMO gap, dipole moment, and chemical reactivity as a function of the halogen substitution. worldscientific.com For example, it has been shown that increasing the number of halogen substituents on a fluorene ring generally leads to a decrease in the HOMO-LUMO energy gap, indicating increased reactivity. worldscientific.com These comparative analyses are essential for the rational design of new materials with tailored properties.
Environmental Photochemistry and Degradation Pathways of Halogenated Fluorenols
Environmental Fate of Chlorinated Organic Compounds in Aquatic and Terrestrial Systems
Chlorinated organic compounds, a broad class of chemicals that includes Fluoren-9-ol, 2,4,7-trichloro-, exhibit a wide range of environmental behaviors largely dictated by their chemical structure. Their fate in aquatic and terrestrial systems is a significant area of environmental research due to their potential for persistence and toxicity. researchgate.netnih.gov The presence of chlorine atoms on an organic molecule, such as the fluorene (B118485) backbone, significantly influences its properties, including water solubility, vapor pressure, and susceptibility to degradation. oregonstate.edu
Generally, the environmental distribution of these compounds is governed by processes such as adsorption to soil and sediment, volatilization into the atmosphere, and transport through water systems. oregonstate.edu The number and position of chlorine atoms can affect how strongly a compound binds to soil particles, with more highly chlorinated compounds often exhibiting greater sorption. oregonstate.educas.cz This binding can reduce their mobility but also their availability for degradation. oregonstate.edu
Photodegradation Mechanisms and Products
Photodegradation, the breakdown of compounds by light, is a critical pathway for the transformation of many organic pollutants in the environment. researchgate.net For halogenated compounds like Fluoren-9-ol, 2,4,7-trichloro-, this process can occur through direct or indirect photolysis. researchgate.net Direct photolysis involves the absorption of light energy by the compound itself, leading to the cleavage of chemical bonds. researchgate.net Indirect photolysis, on the other hand, is mediated by other light-absorbing substances in the environment that produce reactive oxygen species, such as hydroxyl radicals, which then attack the pollutant. researchgate.netnih.gov
The primary mechanism in the photodegradation of many chlorinated aromatic compounds is dechlorination, where a chlorine atom is removed from the aromatic ring. nih.gov This process can be initiated by the absorption of UV radiation. Studies on similar compounds, such as chlorinated phenols, have shown that photodecomposition can be rapid in the presence of organic hydrogen-donors. ucanr.edu
For Fluoren-9-ol, 2,4,7-trichloro-, photodegradation would likely involve the initial cleavage of one or more carbon-chlorine bonds. This can lead to the formation of less chlorinated fluorenol derivatives. Further photo-oxidation could then transform the alcohol group at the 9-position into a ketone, yielding chlorinated fluorenones. The ultimate photodegradation products would depend on the specific environmental conditions, such as the presence of sensitizers and the wavelength of light. Research on the photolysis of fluorene and 9-fluorenone (B1672902) indicates that the polarity of the solvent and the intensity of the light source can significantly influence the reaction course and the products formed. researchgate.net
Persistence and Transformation of Fluoren-9-ol, 2,4,7-trichloro- in Simulated Environmental Systems
The persistence of a chemical in the environment is a measure of how long it remains in its original form before being broken down. ucanr.edu Due to the presence of three chlorine atoms, Fluoren-9-ol, 2,4,7-trichloro- is expected to be more persistent than its non-chlorinated parent compound, fluorenol. snu.ac.kr The persistence of chlorinated compounds is a significant environmental concern as it can lead to their long-term presence and potential for bioaccumulation. cas.cz
Studies on the persistence of herbicides with chlorinated aromatic structures, such as 2,4-D, have shown that their half-life in the environment can vary from days to months, depending on conditions like soil type, temperature, and microbial activity. researchgate.netjuniperpublishers.com For Fluoren-9-ol, 2,4,7-trichloro-, its persistence will be determined by the combined rates of photodegradation, microbial breakdown, and other abiotic transformations.
In simulated environmental systems, the transformation of Fluoren-9-ol, 2,4,7-trichloro- would likely lead to a variety of products. Photodegradation would produce less chlorinated fluorenols and fluorenones. Microbial action, if it occurs, could lead to the formation of chlorinated catechols, followed by ring cleavage products. nih.gov The ultimate fate of the chlorine atoms is their conversion to inorganic chloride ions. nih.gov
The table below summarizes the expected persistence and primary transformation products of Fluoren-9-ol, 2,4,7-trichloro- based on the degradation pathways of similar compounds.
| Degradation Pathway | Expected Persistence | Primary Transformation Products |
| Photodegradation | Moderate to High | Less chlorinated fluorenols, Chlorinated fluorenones |
| Biotic Degradation | High | Chlorinated fluorenones, Chlorinated catechols, Ring-cleavage products |
| Abiotic Degradation | High | Hydroxylated derivatives (minor) |
Analytical Methodologies for Trace Environmental Detection and Quantification
The detection and quantification of trace levels of chlorinated organic compounds like Fluoren-9-ol, 2,4,7-trichloro- in environmental samples require sensitive and specific analytical methods. toxoer.com Given the complexity of environmental matrices such as water, soil, and sediment, the analytical process typically involves sample extraction, cleanup, and instrumental analysis. toxoer.com
Commonly used techniques for the analysis of such compounds include gas chromatography (GC) and liquid chromatography (LC). researchgate.netresearchgate.net For volatile and semi-volatile compounds, GC is often the method of choice. researchgate.net When coupled with a sensitive detector like an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS), which provides structural information for definitive identification, very low detection limits can be achieved. nih.gov
For less volatile or thermally unstable compounds, high-performance liquid chromatography (HPLC) is preferred. researchgate.net HPLC can also be coupled with mass spectrometry (LC-MS) to provide both separation and identification capabilities. researchgate.net
Extraction: Using a suitable solvent to remove the compound from the sample matrix (e.g., solid-phase extraction for water samples, Soxhlet extraction for soil and sediment).
Cleanup: Removing interfering substances from the extract to improve the accuracy and sensitivity of the analysis.
Analysis: Injecting the cleaned-up extract into a GC-MS or LC-MS system for separation, identification, and quantification.
The table below outlines some of the key analytical techniques applicable to the detection of Fluoren-9-ol, 2,4,7-trichloro-.
| Analytical Technique | Detector | Applicability |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Sensitive for halogenated compounds |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | General screening |
| Liquid Chromatography (LC) | Mass Spectrometry (MS) | Suitable for a wide range of polarities and provides high specificity |
Q & A
Q. What are the recommended synthetic routes for Fluoren-9-ol, 2,4,7-trichloro- under laboratory conditions?
The compound is synthesized via controlled chlorination of Fluoren-9-ol using chlorine gas or sulfuryl chloride (SOCl) under anhydrous conditions. Key steps include:
- Regioselective chlorination : Maintain temperatures between 40–60°C to favor substitution at the 2, 4, and 7 positions .
- Purification : Post-synthesis, use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 8:2) .
- Characterization : Confirm structure using H/C NMR (e.g., absence of hydroxyl proton at δ 5.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How do researchers assess the acute toxicity of Fluoren-9-ol, 2,4,7-trichloro- in vitro?
- Cell viability assays : Use HepG2 or HEK293 cell lines exposed to 10–100 µM concentrations for 24–48 hours. Measure IC via MTT assay, noting significant hepatotoxicity at >50 µM .
- Oxidative stress markers : Quantify ROS generation using DCFH-DA fluorescence and glutathione depletion via Ellman’s reagent .
Q. What analytical techniques are critical for distinguishing Fluoren-9-ol derivatives from structurally similar compounds?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) resolves positional isomers (e.g., 2,4,7- vs. 2,5,7-trichloro derivatives) .
- Spectroscopy : IR spectroscopy identifies C-Cl stretches (540–600 cm) and hydroxyl groups (broad peak ~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo models?
Discrepancies often arise from metabolic differences (e.g., hepatic detoxification in vivo vs. direct cellular exposure in vitro). Methodological strategies include:
- Metabolite profiling : Use LC-MS to identify detoxified intermediates (e.g., glucuronide conjugates) in rodent serum .
- Dose-response alignment : Normalize in vitro concentrations to in vivo plasma levels, accounting for bioaccumulation in organs like the liver .
Q. What strategies optimize regioselectivity in synthesizing Fluoren-9-ol derivatives with mixed halogen substituents?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic halogenation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on reaction pathways, guiding experimental design .
Q. How does the crystal structure of Fluoren-9-ol, 2,4,7-trichloro- inform its reactivity and intermolecular interactions?
- X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., 15–25°), influencing π-π stacking in supramolecular assemblies .
- Hydrogen-bonding networks : The hydroxyl group forms O–H···Cl interactions (2.8–3.1 Å), affecting solubility and crystallinity .
Q. What methodologies quantify the environmental persistence of Fluoren-9-ol, 2,4,7-trichloro- in aquatic systems?
- Half-life studies : Conduct photolysis experiments under UV light (λ = 254 nm) in water, measuring degradation via GC-MS .
- Bioaccumulation assays : Use zebrafish models to calculate bioconcentration factors (BCFs) in liver tissue .
Contradictory Data Analysis
Q. Why do some studies report carcinogenic effects while others do not?
- Exposure duration : Long-term rodent studies (≥12 months) show hepatic tumors at 50 ppm, while short-term assays (<6 months) lack significance .
- Metabolic activation : CYP450 enzymes convert the compound to DNA-reactive intermediates (e.g., epoxides), detectable via Ames test with S9 metabolic activation .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 275.55 g/mol | HRMS |
| LogP (octanol-water) | 3.8 ± 0.2 | Shake-flask |
| Melting point | 168–170°C | DSC |
Q. Table 2. Toxicity Profile Comparison
| Model | Endpoint | Result (IC/LD) | Reference |
|---|---|---|---|
| HepG2 cells | Cytotoxicity | 52 µM | |
| Rat (oral) | Acute toxicity | 320 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
